PERFLUORO(4-METHOXYBUTANOIC) ACID
Overview
Description
Perfluoro-4-methoxybutanoic acid is a perfluoroalkyl substance with the molecular formula C5HF9O3. It is known for its high stability and resistance to degradation, making it a persistent environmental contaminant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-4-methoxybutanoic acid typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 4-methoxybutanoic acid in the presence of hydrogen fluoride. This process results in the replacement of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .
Industrial Production Methods
Industrial production of perfluoro-4-methoxybutanoic acid often involves large-scale electrochemical fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of hydrogen fluoride. The resulting product is then purified through various techniques, including distillation and crystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-4-methoxybutanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to produce various oxidation products.
Reduction: Reduction reactions can convert perfluoro-4-methoxybutanoic acid into less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of perfluoro-4-methoxybutanoic acid include strong oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require nucleophilic reagents and specific catalysts to facilitate the replacement of fluorine atoms .
Major Products Formed
The major products formed from the reactions of perfluoro-4-methoxybutanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce perfluorinated carboxylic acids, while reduction reactions can yield partially fluorinated alcohols .
Scientific Research Applications
Perfluoro-4-methoxybutanoic acid has several scientific research applications, including:
Environmental Studies: It is used as a reference standard in the analysis of environmental samples to study the occurrence and fate of PFAS in various ecosystems.
Toxicology: Researchers use this compound to investigate the toxicological effects of PFAS on human health and the environment.
Material Science: It is employed in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting and quantifying PFAS in various matrices.
Mechanism of Action
The mechanism of action of perfluoro-4-methoxybutanoic acid involves its interaction with biological molecules and cellular pathways. Due to its high stability and resistance to degradation, it can accumulate in biological systems and exert toxic effects. The compound can disrupt cellular processes by interacting with proteins, lipids, and nucleic acids, leading to adverse health effects .
Comparison with Similar Compounds
Similar Compounds
Perfluorohexanoic Acid: Another perfluoroalkyl substance with similar chemical properties but a different carbon chain length.
Perfluorooctanoic Acid: A widely studied PFAS with a longer carbon chain and different toxicological profile.
Perfluorobutanoic Acid: A shorter-chain PFAS with distinct environmental and health effects compared to perfluoro-4-methoxybutanoic acid.
Uniqueness
Perfluoro-4-methoxybutanoic acid is unique due to its specific molecular structure, which includes a methoxy group attached to the perfluorinated carbon chain. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and resistance to degradation, making it a valuable compound for various industrial and research applications .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-(trifluoromethoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTBTZZANBJSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500450 | |
Record name | Perfluoro(4-methoxybutanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863090-89-5 | |
Record name | Perfluoro(4-methoxybutanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-4-methoxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to monitor for both PFMBA and its branched isomer, perfluoro-2-ethoxypropanoic acid (PEPA)?
A1: While PFMBA and PEPA are structurally similar isomers, traditional LC-MS/MS methods using the common MS/MS transition for PFMBA (m/z 279 → 85) may not effectively detect PEPA []. This can lead to an underestimation of total PFECA levels in environmental samples. The research highlights the importance of using specific MS/MS transitions for each isomer, such as m/z 235 → 135 for PEPA, to ensure accurate detection and quantification of all PFECA isomers present []. This is crucial for comprehensive monitoring and exposure assessments of these emerging contaminants in both humans and the environment.
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